4-Methyl-thiazole-5-boronic acid
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Overview
Description
4-Methyl-thiazole-5-boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a thiazole ring substituted with a methyl group at the 4-position and a boronic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-thiazole-5-boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method includes the reaction of 4-methylthiazole with a boron-containing reagent under suitable conditions. For instance, the reaction can be carried out using boronic acid derivatives in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-thiazole-5-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The thiazole ring can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce boronic esters .
Scientific Research Applications
4-Methyl-thiazole-5-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-thiazole-5-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The thiazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Thiazole-5-boronic acid: Lacks the methyl group at the 4-position, which can affect its reactivity and applications.
2-Methylthiazole-5-boronic acid: Similar structure but with the methyl group at the 2-position, leading to different chemical properties.
Uniqueness: Its ability to undergo a variety of chemical reactions and its utility in cross-coupling reactions make it a valuable compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BNO2S/c1-3-4(5(7)8)9-2-6-3/h2,7-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIRRWFNCBQYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CS1)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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